molecular formula C6H10O7 B3056270 a-d-glucopyranuronic acid CAS No. 70021-34-0

a-d-glucopyranuronic acid

Cat. No.: B3056270
CAS No.: 70021-34-0
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-WAXACMCWSA-N
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Description

a-D-glucopyranuronic acid: is a uronic acid derivative of glucose, where the sixth carbon atom is oxidized to a carboxylic acid. It is a significant component of various polysaccharides, including glycosaminoglycans such as hyaluronic acid and chondroitin sulfate. This compound plays a crucial role in the metabolism of microorganisms, plants, and animals, and is involved in the detoxification processes in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Glucose: One common method involves the oxidation of glucose using oxidizing agents such as nitric acid or bromine water. The reaction typically requires controlled conditions to prevent over-oxidation.

    Enzymatic Synthesis: Enzymes like glucose dehydrogenase can be used to catalyze the oxidation of glucose to a-D-glucopyranuronic acid under mild conditions.

Industrial Production Methods:

    Microbial Fermentation: Certain microorganisms can be engineered to produce this compound through fermentation processes. This method is advantageous due to its sustainability and lower environmental impact.

    Chemical Synthesis: Large-scale chemical synthesis involves the use of chemical oxidants and catalysts to convert glucose into this compound. This method is often used in the production of pharmaceuticals and other high-value products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: a-D-glucopyranuronic acid can undergo further oxidation to form glucaric acid.

    Reduction: It can be reduced to glucose under specific conditions using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups in this compound can be substituted with various functional groups, such as acetyl or methyl groups, to form derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, bromine water, and enzymatic oxidants.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Acetic anhydride, methyl iodide, and other alkylating agents.

Major Products:

    Glucaric Acid: Formed through oxidation.

    Glucose: Formed through reduction.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex carbohydrates and glycosides.
  • Important in the study of carbohydrate chemistry and enzymatic reactions.

Biology:

  • Plays a role in the detoxification processes in the liver.
  • Involved in the biosynthesis of glycosaminoglycans, which are essential for the structural integrity of tissues.

Medicine:

  • Used in the formulation of drug delivery systems, particularly for targeting specific tissues.
  • Investigated for its potential in treating liver diseases and other metabolic disorders.

Industry:

  • Used in the production of biodegradable polymers and other environmentally friendly materials.
  • Employed in the food industry as a stabilizer and thickening agent.

Mechanism of Action

a-D-glucopyranuronic acid exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and its involvement in detoxification processes. It acts as a precursor for the synthesis of various polysaccharides, which are crucial for maintaining the structural integrity of tissues. In the liver, it conjugates with toxins to form glucuronides, which are then excreted from the body.

Molecular Targets and Pathways:

    Glycosaminoglycan Biosynthesis: Involves enzymes like glucuronosyltransferases.

    Detoxification Pathways: Involves enzymes like UDP-glucuronosyltransferases.

Comparison with Similar Compounds

    D-glucuronic acid: Similar structure but differs in the configuration of the hydroxyl group at the anomeric carbon.

    L-glucuronic acid: Enantiomer of D-glucuronic acid.

    Galacturonic acid: Similar structure but derived from galactose instead of glucose.

Uniqueness:

  • a-D-glucopyranuronic acid is unique due to its specific role in the biosynthesis of glycosaminoglycans and its involvement in detoxification processes. Its ability to form stable conjugates with various toxins makes it particularly valuable in medical and industrial applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-WAXACMCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036416
Record name alpha-D-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

485 mg/mL
Record name D-Glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70021-34-0
Record name alpha-D-Glucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-GLUCURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Y086VB5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 - 144 °C
Record name D-Glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of α-D-glucopyranuronic acid?

A: The molecular formula of α-D-glucopyranuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol. []

Q2: What spectroscopic data can be used to characterize α-D-glucopyranuronic acid?

A2: Various spectroscopic techniques are useful for characterization, including:

  • NMR Spectroscopy: Provides detailed structural information, including the anomeric configuration and conformation of the pyranose ring. [, , , ]
  • Mass Spectrometry: Used to determine the molecular weight and identify fragments, especially when coupled with gas chromatography. []

Q3: Can α-D-glucopyranuronic acid act as a substrate in enzymatic reactions?

A: Yes, α-D-glucopyranuronic acid is a substrate for β-glucuronidase, a lysosomal enzyme. This enzyme hydrolyzes the glycosidic bond, releasing glucuronic acid. [, ]

Q4: Are there any specific enzymes engineered to utilize α-D-glucopyranuronic acid derivatives?

A: Yes, research has explored engineering glycosynthase enzymes, particularly variants derived from the E. coli glucuronidase gene (uidA), to utilize activated α-D-glucopyranuronic acid derivatives for synthesizing specific glucuronides. []

Q5: How does α-D-glucopyranuronic acid interact with other molecules?

A5: The interactions depend on the specific context:

  • Enzymatic Reactions: In the case of β-glucuronidase, the enzyme's active site binds to α-D-glucopyranuronic acid, facilitating hydrolysis. []
  • Chemical Synthesis: α-D-glucopyranuronic acid derivatives are used in various synthetic reactions, including glycosylation reactions to create glycosidic bonds with other molecules. [, , , ]

Q6: Can α-D-glucopyranuronic acid undergo internal acyl migration?

A: Yes, if esterified, α-D-glucopyranuronic acid can undergo internal acyl migration, leading to the formation of different positional isomers. This process is influenced by factors like pH and temperature. [, , , ]

Q7: What are some applications of α-D-glucopyranuronic acid and its derivatives?

A7: They play significant roles in various areas, including:

  • Drug Metabolism: It's a key component of glucuronidation, a major detoxification pathway in the liver that makes drugs more water-soluble for excretion. [, ]
  • Glycosaminoglycans: It's a building block for glycosaminoglycans like hyaluronic acid and chondroitin sulfate, crucial components of cartilage and other connective tissues. [, ]
  • Bacterial Lipopolysaccharides: Found in the core region of lipopolysaccharides in certain bacteria, playing a role in bacterial structure and interactions with their environment. []

Q8: Is α-D-glucopyranuronic acid used in the development of artificial antigens?

A: Yes, synthetic derivatives of α-D-glucopyranuronic acid, particularly disaccharide units incorporating α-D-glucopyranuronic acid, have been used in the creation of artificial antigens for immunological studies. [, ]

Q9: How is computational chemistry used in studying α-D-glucopyranuronic acid?

A9: Computational methods are valuable for:

  • Conformational Analysis: Molecular dynamics simulations help understand the dynamic behavior and preferred conformations of α-D-glucopyranuronic acid and its derivatives in solution. [, ]
  • Reaction Mechanism Studies: Investigating the mechanism of enzymatic reactions involving α-D-glucopyranuronic acid, such as the hydrolysis by β-glucuronidase. []

Q10: Are there QSAR models for α-D-glucopyranuronic acid derivatives?

A: While specific QSAR models for α-D-glucopyranuronic acid derivatives weren't explicitly discussed in the provided research, QSAR studies are generally applicable to understand the relationship between the structure of glucuronides and their reactivity, such as the rate of acyl migration. []

Q11: What are some areas for future research on α-D-glucopyranuronic acid?

A11: Several avenues for further investigation exist:

  • Expanding the Library of Glycosynthase Mutants: Developing more efficient and selective glycosynthase enzymes for the synthesis of complex α-D-glucopyranuronic acid-containing oligosaccharides. []
  • Investigating Structure-Activity Relationships: Deepening the understanding of how modifications to the α-D-glucopyranuronic acid structure influence its biological activity, particularly in the context of drug metabolism and glycosaminoglycan function. [, ]
  • Developing Targeted Drug Delivery Systems: Exploring the potential of using α-D-glucopyranuronic acid-based conjugates for targeted drug delivery, leveraging its role in cellular recognition and uptake. [, ]

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